3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile
Beschreibung
Chemical Identity: 3-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile (CAS: 937601-55-3) is a fluorinated heterocyclic compound with the molecular formula C₁₂H₁₄F₃N₃ and a molecular weight of 257.25 g/mol . Its structure comprises a tetrahydroindazole core substituted with a trifluoromethyl group at the 3-position and a butanenitrile side chain at the 2-position. The compound exhibits low hydrogen-bond donor capacity (0) and high hydrogen-bond acceptor capacity (5), reflecting its polar nitrile group and fluorine-rich substituents .
Applications and Status: This compound is classified as a versatile small-molecule scaffold for laboratory research, particularly in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-2-yl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3/c1-8(6-7-16)18-11(12(13,14)15)9-4-2-3-5-10(9)17-18/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSPXLZWTUNSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1C(=C2CCCCC2=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the indazole precursor to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group or other substituents on the indazole ring can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the indazole ring .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in targeting various diseases, particularly in oncology and neurology.
- Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell proliferation .
Neuropharmacology
Research indicates that compounds similar to this compound may have neuroprotective properties.
- Case Study: Neuroprotective Effects
In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
The unique properties of this compound make it suitable for use in advanced materials.
- Application in Coatings
The trifluoromethyl group enhances the hydrophobicity of coatings made from this compound, making them ideal for applications where water resistance is critical. Research has indicated that films created from this compound exhibit superior durability and chemical resistance compared to traditional materials .
Wirkmechanismus
The mechanism of action of 3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity. The compound may act through pathways involving photoredox catalysis, where the trifluoromethyl radical generated under visible light irradiation participates in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are critical for understanding its unique properties. Below is a detailed comparison with three closely related fluorinated compounds:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Differences | Status |
|---|---|---|---|---|---|
| 3-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile | C₁₂H₁₄F₃N₃ | 257.25 | Nitrile, trifluoromethyl, indazole | Reference compound with a 4-carbon nitrile chain | Discontinued |
| 3-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]propanenitrile | C₁₁H₁₂F₃N₃ | 243.23 | Nitrile, trifluoromethyl, indazole | Shorter 3-carbon nitrile chain | Discontinued |
| Ethyl 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylate | C₁₀H₁₃F₃O₃ | 238.20 | Ester, trifluoromethyl, pyran | Pyran ring replaces indazole; ester replaces nitrile | Discontinued |
| 3,5-Ditrifluoromethanesulfonylbenzoic acid | C₉H₅F₆O₆S₂ | 402.25 | Sulfonyl, trifluoromethyl, benzoic acid | Aromatic sulfonic acid with dual trifluoromethyl groups | Discontinued |
Structural and Electronic Comparisons
- Indazole vs. Pyran Rings : The indazole core in the target compound provides aromatic nitrogen atoms capable of hydrogen bonding and π-π stacking, unlike the oxygen-rich pyran ring in Ethyl 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylate .
- Nitrile vs. Ester Groups : The nitrile group (–CN) in the target compound enhances polarity and reactivity compared to the ester group in Ethyl 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylate, which may improve hydrolytic stability .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group (–CF₃) in all compounds increases hydrophobicity, but the nitrile group in the target compound introduces moderate polarity, balancing solubility and membrane permeability .
- Electron-Withdrawing Effects : The –CF₃ group stabilizes the indazole ring through electron-withdrawing effects, a feature shared with 3,5-Ditrifluoromethanesulfonylbenzoic acid. However, the sulfonyl groups in the latter compound amplify acidity (pKa ~1–2), unlike the neutral nitrile in the target compound .
Biologische Aktivität
The compound 3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 257.26 g/mol. The presence of the trifluoromethyl group is significant as it often enhances lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, trifluoromethyl-substituted taxoids have shown enhanced potency against various cancer cell lines compared to traditional chemotherapeutics like paclitaxel. The modifications at the C10 position in these compounds have been crucial for increasing their efficacy against multidrug-resistant cell lines .
Neuropharmacological Effects
Research on analogs of trifluoromethyl compounds has also revealed potential neuropharmacological effects. For example, studies on methcathinone analogues indicate central nervous system stimulation and varying degrees of potency depending on structural modifications . This suggests that this compound could exhibit similar neuroactive properties.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group may enhance interactions with biological targets such as enzymes and receptors involved in cancer progression and neuroactivity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the indazole structure and the butanenitrile moiety can significantly influence potency and selectivity towards specific biological targets .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that derivatives of indazole with trifluoromethyl groups exhibited improved cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts.
- Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor growth when treated with compounds similar to this compound.
Q & A
Basic Research Questions
Q. How is the molecular structure of 3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile determined experimentally?
- Methodological Answer : The compound’s structure is typically confirmed via X-ray crystallography using software like SHELXL for refinement . High-resolution mass spectrometry (HRMS) is critical for validating molecular weight, as demonstrated for analogous trifluoromethyl-substituted indazoles (e.g., HRMS accuracy within 0.2 ppm) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) identifies substituent positions and confirms the tetrahydroindazolyl core.
Q. What synthetic routes are employed for preparing this compound?
- Methodological Answer : Synthesis involves multi-step protocols, including cyclocondensation of hydrazine derivatives with carbonyl intermediates under controlled temperatures (e.g., 40–45°C for 6 hours) . Key steps include the use of trifluoromethylphenylhydrazine precursors and nitrile group incorporation via nucleophilic substitution. Reaction progress is monitored by thin-layer chromatography (TLC) and intermediate purification via column chromatography .
Q. How is purity assessed during synthesis?
- Methodological Answer : Purity (>95%) is verified via HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities, while elemental analysis (C, H, N) ensures stoichiometric consistency .
Advanced Research Questions
Q. How can researchers optimize the yield of the tetrahydroindazolyl core under varying reaction conditions?
- Methodological Answer : Systematic optimization involves screening solvents (e.g., MeOH vs. DMF), catalysts (e.g., p-toluenesulfonic acid), and temperature gradients (10–60°C). Kinetic studies (e.g., time-resolved NMR) help identify rate-limiting steps, such as cyclization efficiency. For example, trifluoromethyl groups may sterically hinder cyclization, requiring prolonged heating .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations or HRMS deviations)?
- Methodological Answer : Contradictions arise from conformational flexibility or isotopic impurities. Use multi-technique validation:
- Compare experimental HRMS with isotopic distribution simulations (e.g., m/z 403.0427 vs. 403.0428 in analogous compounds) .
- Variable-temperature NMR (VT-NMR) clarifies dynamic effects in the tetrahydroindazolyl ring .
- Density functional theory (DFT) calculations predict stable conformers and compare with crystallographic data .
Q. How are polymorphic forms of this compound characterized, and what implications do they have for biological activity?
- Methodological Answer : Polymorphs are identified via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). For example, phase transitions at 155.9°C and 160.6°C in related indazoles suggest distinct crystal packing . Solvent-mediated crystallization (e.g., using acetonitrile/water mixtures) isolates stable polymorphs. Bioactivity assays (e.g., enzyme inhibition) must account for solubility differences between polymorphs.
Q. What computational methods are suitable for studying the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models binding to targets like kinases, leveraging the trifluoromethyl group’s hydrophobicity. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories. Electrostatic potential maps (MEPs) predict nucleophilic/electrophilic sites for derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
